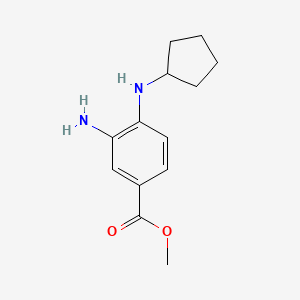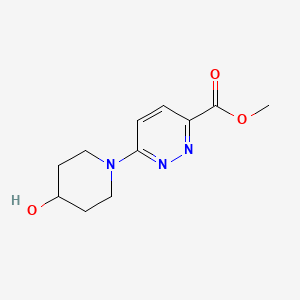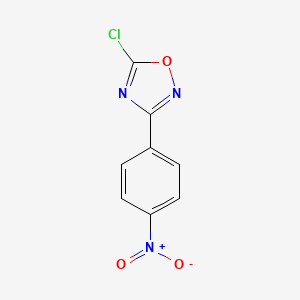![molecular formula C11H13BrFN B1427882 N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine CAS No. 1247833-32-4](/img/structure/B1427882.png)
N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine
Vue d'ensemble
Description
N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound’s properties and characteristics can be inferred from its structure and the properties of similar compounds.
Synthesis Analysis
The synthesis of N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine is not explicitly detailed in the available resources. However, related compounds such as (2-bromo-5-fluorophenyl)methylamine hydrochloride2 and tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate3 have been synthesized, suggesting that similar methods could potentially be applied to synthesize N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine.Molecular Structure Analysis
The exact molecular structure of N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine is not provided in the available resources. However, the structure can be inferred from its name. It likely contains a cyclobutanamine group (a four-membered ring with one nitrogen atom), with a (2-bromo-5-fluorophenyl)methyl group attached to the nitrogen.Chemical Reactions Analysis
Specific chemical reactions involving N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine are not detailed in the available resources. However, bromo and fluoro groups on the phenyl ring could potentially undergo various organic reactions, such as nucleophilic aromatic substitution or coupling reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine are not explicitly mentioned in the available resources. However, similar compounds like tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate4 and (2-bromo-5-fluorophenyl)methylamine hydrochloride2 are solid at room temperature.Applications De Recherche Scientifique
Synthesis and Characterization
Research in the field often focuses on the synthesis and detailed characterization of novel compounds. For example, studies have been conducted on the synthesis and characterization of new chemical entities, such as the identification and differentiation of research chemicals like 3,5-AB-CHMFUPPYCA, highlighting the importance of accurate chemical identification in the realm of synthetic cannabinoids and similar compounds (McLaughlin et al., 2016). Such work underscores the meticulous processes involved in the synthesis routes, analytical characterization, and the potential for mislabeling within the chemical supply chain.
Biological Activities
Research on compounds with similar structural motifs often extends to evaluating their biological activities. This includes assessing the antipathogenic activities of novel thiourea derivatives, where the introduction of halogens like bromine, fluorine, and iodine on the phenyl ring has been correlated with significant activity against pathogens, suggesting potential applications in developing new antimicrobial agents with specific focus on combating biofilms (Limban, Marutescu, & Chifiriuc, 2011).
Pharmacological Potential
Further, the exploration of pharmacological activities, such as the investigation into the antidepressive activity of structurally related compounds, emphasizes the ongoing interest in discovering therapeutic agents (Yuan, 2012). This area of research is pivotal for identifying novel candidates for drug development, contributing to the broader field of medicinal chemistry and pharmacology.
Material Science and Fluorescence Technologies
On the material science front, the development of new polyheterocycles with unique optical properties for potential use as fluorescent probes in aqueous systems showcases an intersection between organic synthesis and application-driven research in biomedical imaging and diagnostics (Park, Kwon, Lee, & Kim, 2015).
Safety And Hazards
The specific safety and hazards associated with N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine are not detailed in the available resources. However, similar compounds like tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate4 and (2-bromo-5-fluorophenyl)methylamine hydrochloride2 are labeled with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Orientations Futures
The future directions for research and applications of N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine are not specified in the available resources. However, given the presence of reactive bromo and fluoro groups on the phenyl ring, this compound could potentially be used as a building block in the synthesis of more complex molecules for various applications in fields such as medicinal chemistry or materials science.
Propriétés
IUPAC Name |
N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-11-5-4-9(13)6-8(11)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZSHIUSUWTQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1427799.png)
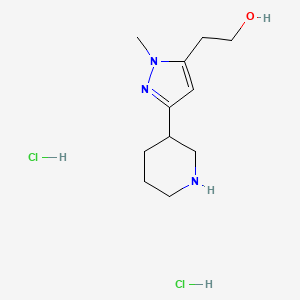

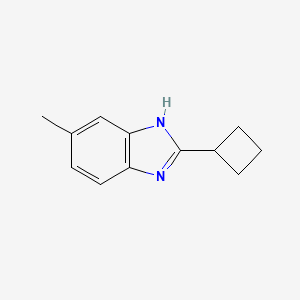
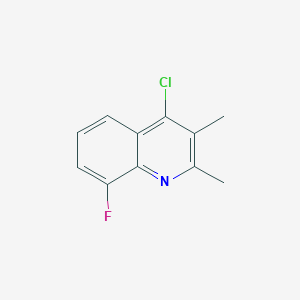
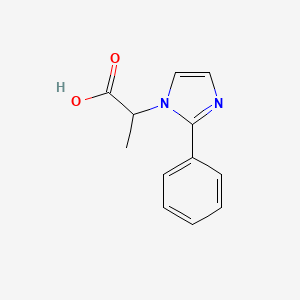
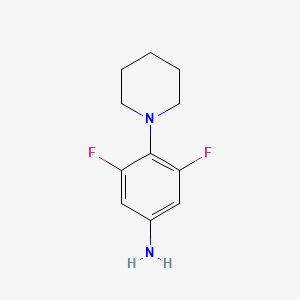
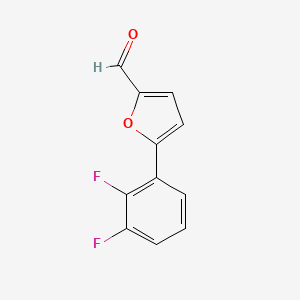
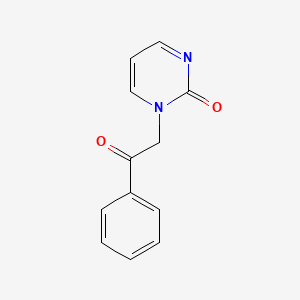
![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)
